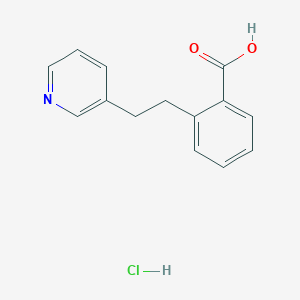![molecular formula C8H11ClN2O2 B1391368 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride CAS No. 1181458-18-3](/img/structure/B1391368.png)
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride
Overview
Description
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride: is an organic compound that features a pyridine ring attached to an amino propanoic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the preparation of dabigatran etexilate derivatives , which are direct thrombin inhibitors. Therefore, it is possible that 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride may also interact with thrombin or related proteins, but this requires further investigation.
Mode of Action
Given its potential relation to Dabigatran etexilate derivatives , it might inhibit thrombin, preventing the conversion of fibrinogen to fibrin, and thus impeding blood clot formation.
Biochemical Pathways
If it acts similarly to Dabigatran etexilate derivatives , it could impact the coagulation cascade by inhibiting thrombin. This would disrupt the formation of fibrin clots, affecting hemostasis.
Result of Action
If it acts as a thrombin inhibitor like Dabigatran etexilate derivatives , it could prevent blood clot formation at the molecular level and alter cellular processes related to coagulation.
Biochemical Analysis
Biochemical Properties
3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the preparation of Dabigatran etexilate derivatives . The compound’s interactions with enzymes and proteins are primarily mediated through its pyridine ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. These interactions can modulate the activity of enzymes, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of various cell types by altering the activity of key signaling molecules and transcription factors. For instance, it may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in these interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter the levels of specific metabolites . Its interactions with enzymes such as aminotransferases and dehydrogenases can modulate the conversion of substrates into products, affecting overall metabolic balance. Additionally, the compound’s impact on cofactor availability can further influence metabolic reactions, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms for effective therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine-2-amine with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The intermediate nitrile is then hydrolyzed to yield the desired amino acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc. These complexes have been studied for their structural and catalytic properties .
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer activities .
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coordination polymers, which have applications in areas such as electronics and photonics .
Comparison with Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the amino group directly attached to the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: The pyridine ring is attached at a different position on the propanoic acid chain.
4-Pyridinepropionic acid: The pyridine ring is attached at the fourth position, leading to different chemical properties.
Uniqueness: 3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and biological interactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(pyridin-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWCDMOHPRMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


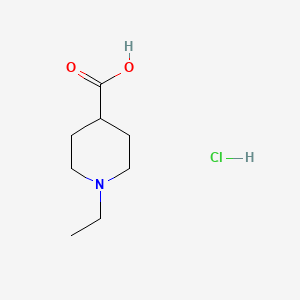
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
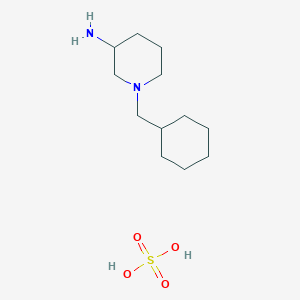
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
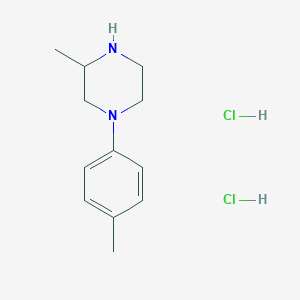
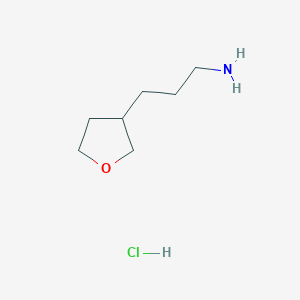
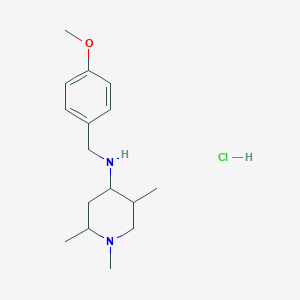
![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)


